

Solubility of 2-Bromoindene in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromoindene

Cat. No.: B079406

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Abstract

This technical guide provides a comprehensive overview of the solubility of **2-bromoindene**, a vital intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile derived from the physicochemical properties of **2-bromoindene** and the known solubility of structurally analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided to empower researchers in their laboratory work. This guide is intended to be a foundational resource for scientists and professionals engaged in research and development involving **2-bromoindene**, facilitating informed solvent selection for synthesis, purification, and formulation.

Introduction

2-Bromoindene (C_9H_7Br) is a halogenated derivative of indene, recognized for its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and preparing formulations for preclinical and clinical studies.

The solubility of a solid compound in a solvent is dictated by its molecular structure, polarity, and the intermolecular forces at play between the solute and solvent molecules. Based on its

structure—a largely non-polar indene core with a polarizable carbon-bromine bond—**2-bromoindene** is anticipated to exhibit good solubility in a range of common organic solvents. While specific quantitative data is not widely published, several chemical suppliers confirm its insolubility in water and solubility in methanol[1][2][3][4]. This guide consolidates the available qualitative information and provides a framework for its experimental determination.

Physicochemical Properties of 2-Bromoindene

A summary of the key physicochemical properties of **2-bromoindene** is presented in Table 1. These properties are crucial for understanding its solubility behavior.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ Br	[5][6]
Molecular Weight	195.06 g/mol	[6]
Appearance	White to pale yellow or brown solid/powder	[4][5]
Melting Point	35-38 °C	[3][4][5]
Boiling Point	127 °C @ 23 mmHg	[3][4]
Density	~1.57 g/cm ³	[5]
Water Solubility	Insoluble	[1][2][3]

Predicted Solubility Profile of 2-Bromoindene

In the absence of extensive quantitative data, a predicted solubility profile for **2-bromoindene** has been constructed based on the principle of "like dissolves like" and the known solubility of its parent compound, indene, as well as other bromo-aromatic compounds[1][7][8][9]. Indene is known to be miscible with or soluble in a wide array of organic solvents, including ethers, aromatic hydrocarbons, and alcohols[10][11]. The presence of the bromine atom in **2-bromoindene** introduces a dipole moment and increases polarizability, which may slightly alter its solubility profile compared to indene.

Table 2 provides a qualitative prediction of **2-bromoindene**'s solubility in common organic solvents.

Solvent Class	Example Solvent(s)	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol	High	The compound is confirmed to be soluble in methanol[3][4]. The polar hydroxyl group of the alcohol can interact with the polarizable C-Br bond, while the alkyl portion solvates the non-polar indene ring.
Chlorinated Solvents	Dichloromethane, Chloroform	High	These solvents are effective at dissolving a wide range of organic compounds and their polarity is suitable for solvating both the non-polar and slightly polar parts of the 2-bromoindene molecule.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	High	Ethers are good solvents for many organic compounds. Their ability to act as hydrogen bond acceptors is not relevant here, but their moderate polarity and hydrocarbon character should effectively solvate 2-bromoindene.
Aromatic Hydrocarbons	Toluene, Benzene	High	The aromatic rings of these solvents can

engage in favorable π - π stacking interactions with the benzene ring of the indene core.

Ketones

Acetone

High

Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of compounds. The parent compound, indene, is soluble in acetone[1].

Esters

Ethyl Acetate

High

Ethyl acetate is a moderately polar solvent that is effective for dissolving many organic compounds of intermediate polarity.

Non-polar Aliphatic Hydrocarbons

Hexane, Heptane

Moderate to Low

As these solvents are entirely non-polar, they may be less effective at solvating the more polar C-Br bond of 2-bromoindene compared to aromatic hydrocarbons.

Polar Aprotic Solvents

Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

High

These highly polar solvents are capable of dissolving a very wide range of organic compounds.

Aqueous

Water

Insoluble

As a largely non-polar, hydrophobic molecule, 2-bromoindene is unable to overcome the strong hydrogen bonding network of water^{[1][2][3]}.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is the gold standard and is recommended^{[2][12]}. This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.

Materials and Equipment

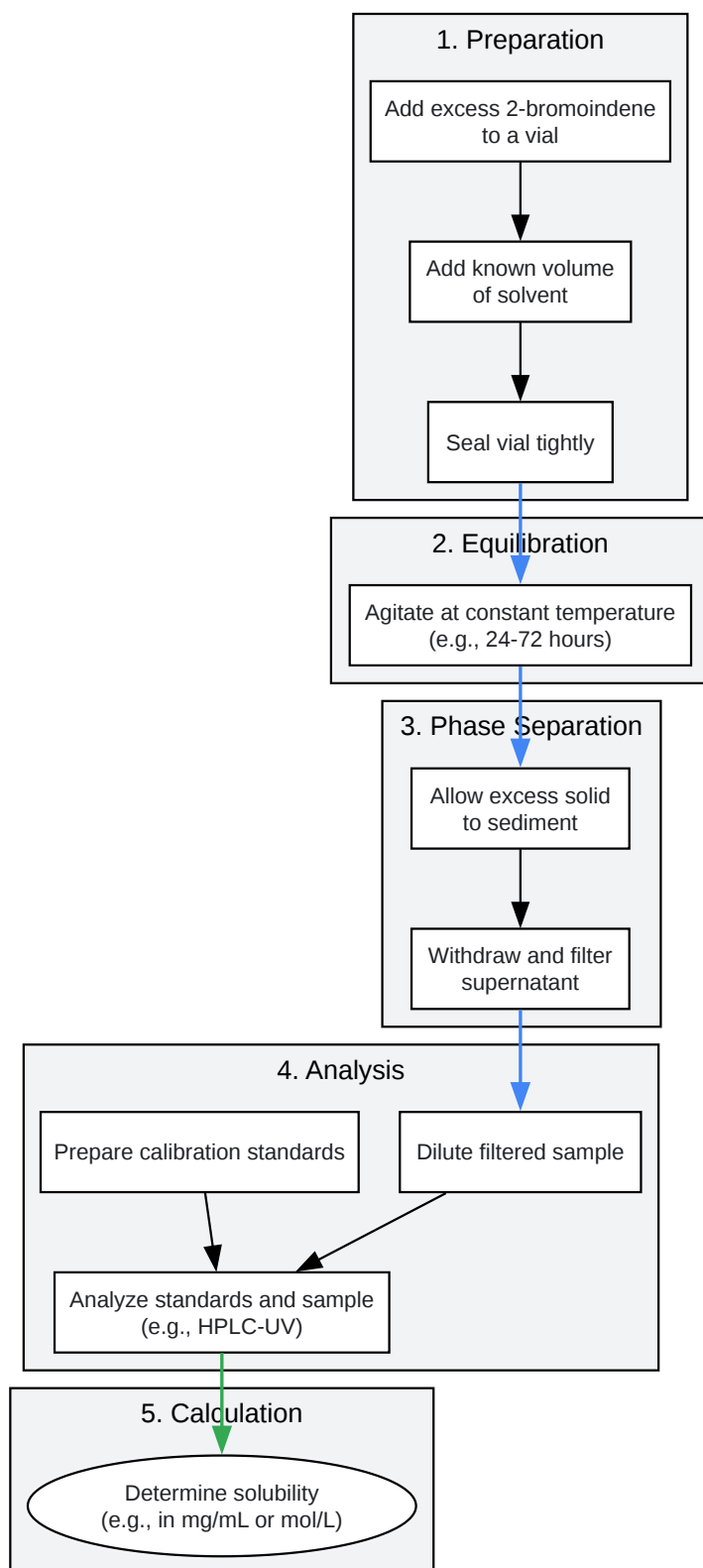
- **2-Bromoindene** (solid)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 4 mL or 8 mL)
- Constant temperature orbital shaker or water bath
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure

1. Preparation of Saturated Solution: a. Add an excess amount of solid **2-bromoindene** to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains visible. b. Record the exact weight of the added **2-bromoindene**. c. Accurately add a known volume or mass of the desired organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.
2. Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical, and preliminary experiments may be needed to determine the optimal time^[13].
3. Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
4. Analysis and Quantification: a. Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument. b. Prepare a series of standard solutions of **2-bromoindene** of known concentrations in the same solvent. c. Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV). d. Generate a calibration curve from the standard solutions to accurately quantify the concentration of **2-bromoindene** in the saturated sample.
5. Calculation: a. Calculate the solubility (S) using the following formula: $S \text{ (mg/mL)} = C \times DF$ where:
 - C = Concentration of the diluted sample determined from the calibration curve (mg/mL)
 - DF = Dilution factor

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of **2-bromoindene** solubility.



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